N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C21H25N3O5S and its molecular weight is 431.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimalarial and Antiviral Potential
- Antimalarial Activity: Research has shown that derivatives of N-(phenylsulfonyl)acetamide, which share a structural similarity with the compound , exhibit significant in vitro antimalarial activity. These compounds demonstrate promising ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and selectivity indexes, making them potential candidates for antimalarial drugs (Fahim & Ismael, 2021).
- COVID-19 Drug Potential: The same study also explored the utility of these sulfonamides against SARS-CoV-2 (COVID-19), using molecular docking studies. The results indicated a small energy affinity against key COVID-19 proteins, suggesting a potential role in COVID-19 treatment (Fahim & Ismael, 2021).
Antimicrobial Activities
- Antibacterial and Antifungal Properties: A study on benzoxazole derivatives, which are structurally related to the compound of interest, revealed promising antibacterial activity against specific bacterial strains. These findings suggest potential applications of similar compounds in antibacterial therapies (Temiz-Arpaci et al., 2021).
Anticancer Applications
- Cytotoxic Activity Against Cancer Cells: Research on phenylaminosulfanyl-1,4-naphthoquinone derivatives, which are structurally akin to the compound , has demonstrated potent cytotoxic activity against several human cancer cell lines. This indicates potential applications in developing anticancer therapies (Ravichandiran et al., 2019).
Molecular Docking and Computational Studies
- Molecular Docking Studies: The compound's close analogs have been subjected to molecular docking studies to explore their interactions with biological targets. This suggests the potential of the compound for similar computational drug design applications (Weng et al., 2011).
Miscellaneous Applications
- Catalytic Activity in Organic Synthesis: Related compounds have been used as catalysts in organic synthesis, indicating possible applications of the compound in synthetic chemistry and material science (Khazaei et al., 2015).
Mechanism of Action
Target of Action
The primary target of N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide is acetylcholinesterase . Acetylcholinesterase is an enzyme responsible for hydrolyzing acetylcholine, a neurotransmitter that plays a crucial role in learning and memory .
Mode of Action
This compound interacts with acetylcholinesterase by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability and enhancing cognitive functions .
Biochemical Pathways
The inhibition of acetylcholinesterase leads to an increase in acetylcholine levels. This affects the cholinergic neurotransmission pathway, which is involved in learning and memory processes .
Pharmacokinetics
The compound’s ability to inhibit acetylcholinesterase suggests it can cross the blood-brain barrier and interact with its target in the brain .
Result of Action
The inhibition of acetylcholinesterase by this compound results in increased acetylcholine levels. This can enhance cognitive functions and potentially alleviate symptoms of neurodegenerative diseases like Alzheimer’s disease, which is characterized by a deficiency in acetylcholine .
Properties
IUPAC Name |
N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c25-21(17-7-8-19-20(15-17)29-16-28-19)22-9-4-14-30(26,27)24-12-10-23(11-13-24)18-5-2-1-3-6-18/h1-3,5-8,15H,4,9-14,16H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MECRJZFCGNFWDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCCNC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.